molecular formula C18H23N3O4 B5187902 Ethyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5187902
M. Wt: 345.4 g/mol
InChI Key: BVUQSLHVXVOVDT-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring attached to a phenyl group, and a tetrahydropyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst.

    Step 1: Condensation of 4-(morpholin-4-yl)benzaldehyde with ethyl acetoacetate in the presence of urea and an acid catalyst.

    Step 2: Cyclization of the intermediate product to form the tetrahydropyrimidine ring.

    Step 3: Esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where the nitrogen atom can be substituted with various alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

Ethyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Research: The compound is used to study enzyme inhibition and receptor binding in various biological assays.

    Industrial Applications: It is explored as a precursor for the synthesis of more complex organic molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes. The morpholine ring is known to interact with enzyme active sites, blocking substrate access and thus inhibiting enzyme activity. This compound can also bind to certain receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Uniqueness

Ethyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of both a morpholine ring and a tetrahydropyrimidine core. This combination of structural elements contributes to its distinct biological activities and makes it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

ethyl 6-methyl-4-(4-morpholin-4-ylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-25-17(22)15-12(2)19-18(23)20-16(15)13-4-6-14(7-5-13)21-8-10-24-11-9-21/h4-7,16H,3,8-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUQSLHVXVOVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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